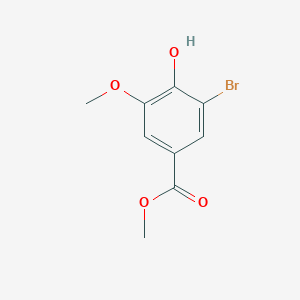

3-Bromo-4-hidroxi-5-metoxibenzoato de metilo

Descripción general

Descripción

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C9H9BrO4. It is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .

Aplicaciones Científicas De Investigación

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by Methyl 3-bromo-4-hydroxy-5-methoxybenzoate are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Methyl 3-bromo-4-hydroxy-5-methoxybenzoate is currently unknown . Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-hydroxy-5-methoxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of methyl 3-bromo-4-hydroxy-5-methoxybenzoate may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones or other oxidized derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-bromo-4-methoxybenzoate: Similar structure but lacks the hydroxyl group.

Methyl 4-hydroxy-5-methoxybenzoate: Similar structure but lacks the bromine atom.

Methyl 3-hydroxy-4-methoxybenzoate: Similar structure but lacks the bromine atom and has a different substitution pattern.

Uniqueness

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate is unique due to the presence of both the bromine atom and the hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Actividad Biológica

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate, a compound with the chemical formula C₉H₉BrO₄, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and related research findings, supported by data tables and case studies.

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate is synthesized through various chemical pathways. It serves as an intermediate in the production of more complex organic molecules and has been explored for its therapeutic properties in drug development. The compound is characterized by the presence of both a bromine atom and a hydroxyl group on the benzene ring, which significantly influences its chemical reactivity and biological activity.

Anticancer Properties

Recent studies have indicated that brominated phenolic compounds, including derivatives similar to methyl 3-bromo-4-hydroxy-5-methoxybenzoate, exhibit significant anticancer activity. For instance, a study highlighted that certain bromophenol derivatives possess antioxidant properties that can ameliorate oxidative stress in human keratinocytes (HaCaT cells) and induce apoptosis in leukemia cells (K562) without affecting the cell cycle distribution .

Table 1 summarizes the anticancer activity of various derivatives:

| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4avc | HeLa | 1.3 - 21 | Induces apoptosis |

| 4bpa | MIA PaCa-2 | <100 | Cell cycle arrest |

| 4bta | SW1573 | <100 | Induces apoptosis |

Antiviral Activity

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate has also been investigated for its antiviral properties. Compounds with similar structures have shown potential in inhibiting viral replication, particularly against HIV and coronaviruses. Research indicates that modifications to the bromine atom can enhance or diminish antiviral efficacy, suggesting a structure-activity relationship that warrants further exploration .

The precise biochemical pathways through which methyl 3-bromo-4-hydroxy-5-methoxybenzoate exerts its effects remain largely unknown. However, it is hypothesized that its actions may involve:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Oxidation Reactions : The hydroxyl group may be oxidized to form quinones, which are known to have various biological activities.

- Reduction Reactions : The compound can undergo reduction processes that alter its reactivity and biological interactions.

Case Studies

- Study on Antioxidant Activity : A study demonstrated that methylated bromophenol derivatives significantly reduced hydrogen peroxide-induced oxidative damage in HaCaT cells. This suggests potential applications in skin protection and cancer prevention .

- Anticancer Activity Assessment : In vitro assays revealed that the compound exhibited selective cytotoxicity against certain cancer cell lines while showing minimal effects on normal cells, indicating a promising therapeutic index for cancer treatment .

Future Directions

The ongoing research into methyl 3-bromo-4-hydroxy-5-methoxybenzoate's biological activities suggests several future avenues:

- Drug Development : Given its unique structural features, further studies could explore its role as a lead compound in designing new anticancer or antiviral agents.

- Mechanistic Studies : Detailed investigations into its mode of action will provide insights into how this compound interacts with cellular pathways.

- Environmental Impact : Understanding how environmental factors influence the stability and efficacy of this compound could enhance its application in pharmaceuticals and specialty chemicals.

Propiedades

IUPAC Name |

methyl 3-bromo-4-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWBPQDQVILUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)OC)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464816 | |

| Record name | METHYL 3-BROMO-4-HYDROXY-5-METHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108249-43-0 | |

| Record name | METHYL 3-BROMO-4-HYDROXY-5-METHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.